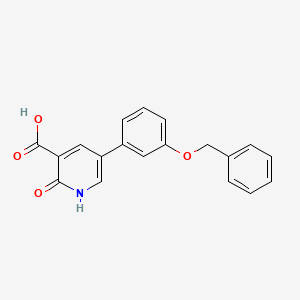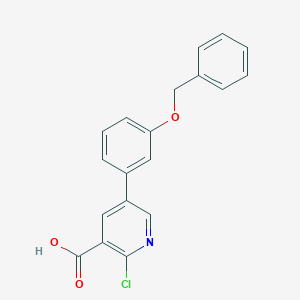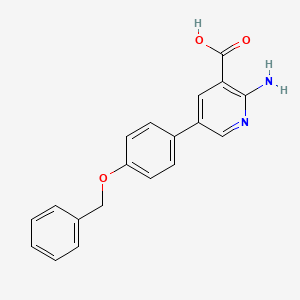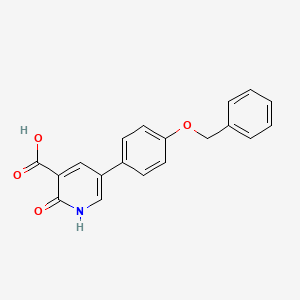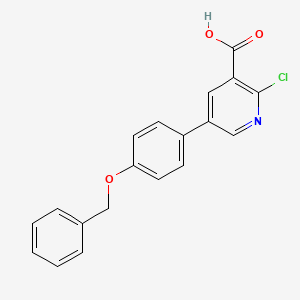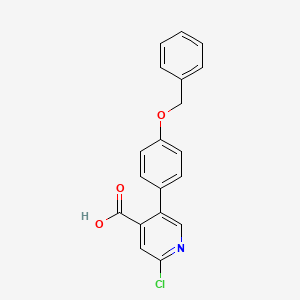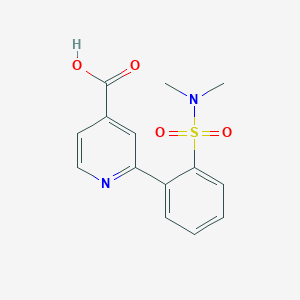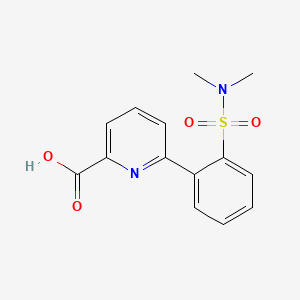
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid (4-DMSP) is an organic compound that has been studied for its potential applications in scientific research. 4-DMSP is a derivative of picolinic acid, and is widely used in laboratories for its unique properties.
科学研究应用
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is widely used in scientific research due to its unique properties and potential applications. It has been studied for its ability to act as a substrate for various enzymes, such as tyrosinase and laccase. It has also been used to study the effects of various drugs on biological systems, such as the inhibition of cytochrome P450 enzymes. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been used to study the effects of various environmental stressors on biological systems, as well as the effects of various drugs on the nervous system.
作用机制
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is not fully understood. However, it is believed to act as a substrate for various enzymes, such as tyrosinase and laccase, and to interact with various proteins and other molecules in the body. It is also believed to interact with various receptors in the body, such as the serotonin, dopamine, and GABA receptors.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters in the brain. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% has been shown to have antioxidant activity, and to modulate the activity of various proteins in the body.
实验室实验的优点和局限性
The use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available in many laboratories. In addition, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not water soluble, and can be toxic if ingested in large quantities.
未来方向
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% in scientific research. It could be used to study the effects of various drugs on biological systems, as well as the effects of various environmental stressors on biological systems. It could also be used to study the effects of various drugs on the nervous system, and to study the effects of various proteins and other molecules in the body. In addition, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the metabolism of neurotransmitters in the brain. Finally, 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% could be used to study the effects of various drugs on the activity of various receptors in the body.
合成方法
4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% is typically synthesized through a two-step process. The first step involves the condensation of 2-amino-5-methylpyridine with 2-N,N-dimethylsulfamoylbenzoic acid, followed by the reaction of the resulting product with acetic anhydride and pyridine. The second step involves the reaction of the product from the first step with thionyl chloride and pyridine. The reaction yields 4-(2-N,N-Dimethylsulfamoylphenyl)picolinic acid, 95% as a white, crystalline solid.
属性
IUPAC Name |
4-[2-(dimethylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-11(13)10-7-8-15-12(9-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNPXZOAWRBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

